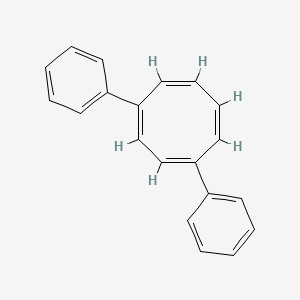
7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves several steps. One common synthetic route includes the use of starting materials such as 7-methoxy-2-naphthol and acetic anhydride. The reaction typically occurs under acidic conditions to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions under basic conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methyl-5,8-dioxo-5,8-dihydronaphthalene-1,4,6-triyl triacetate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
7-Acetyl-8-hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but differs in its functional groups.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Another compound with a similar dioxo structure but different core skeleton.
(4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid: This compound has a similar methoxy and dioxo functional groups but a different ring structure .
Eigenschaften
CAS-Nummer |
112471-72-4 |
|---|---|
Molekularformel |
C18H16O9 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(4,7-diacetyloxy-6-methoxy-3-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O9/c1-7-6-11(25-8(2)19)12-13(16(7)26-9(3)20)15(23)17(24-5)18(14(12)22)27-10(4)21/h6H,1-5H3 |
InChI-Schlüssel |
DAHNPUFDOOZZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C(=O)C(=C(C2=O)OC(=O)C)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


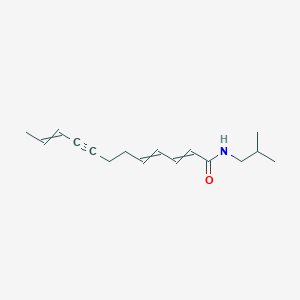
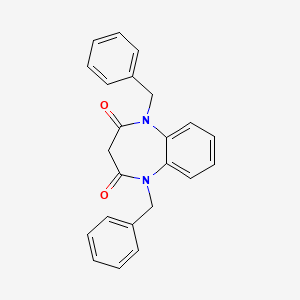
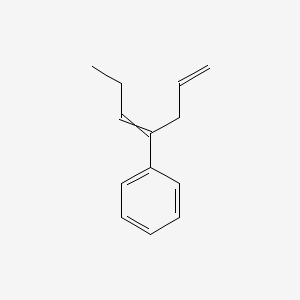
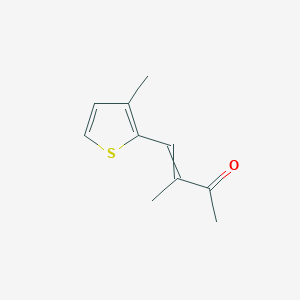
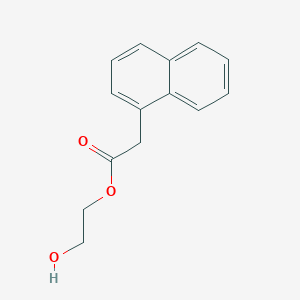
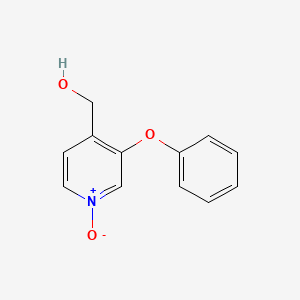
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
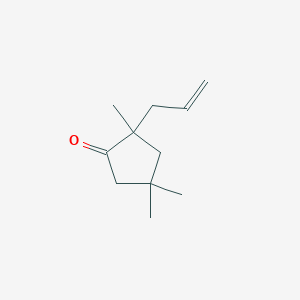
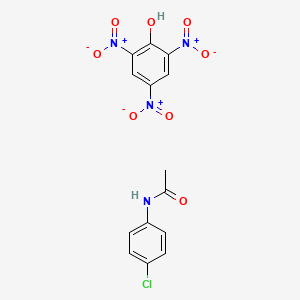
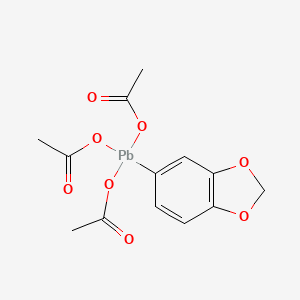
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
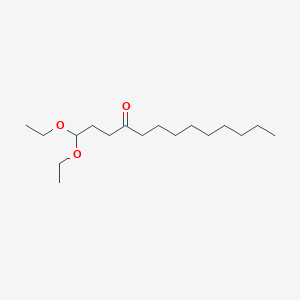
![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
